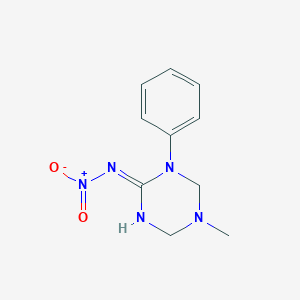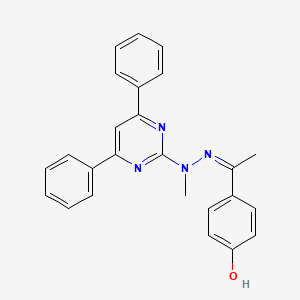![molecular formula C21H22N4O2 B5986312 N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-3-(1H-pyrazol-1-yl)propanamide](/img/structure/B5986312.png)
N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-3-(1H-pyrazol-1-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-3-(1H-pyrazol-1-yl)propanamide is a synthetic compound that belongs to the class of pyrazolones. It has been extensively studied for its potential application in scientific research.
作用機序
The mechanism of action of N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-3-(1H-pyrazol-1-yl)propanamide involves the inhibition of specific enzymes and proteins. For example, its inhibition of COX-2 leads to a decrease in the production of prostaglandins, which are involved in inflammation and pain. Its inhibition of HDACs leads to an increase in the acetylation of histones, which can alter gene expression. Its anticancer activity may be due to its ability to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-3-(1H-pyrazol-1-yl)propanamide has been shown to have various biochemical and physiological effects. For example, its inhibition of COX-2 leads to a decrease in the production of prostaglandins, which can reduce inflammation and pain. Its inhibition of HDACs can alter gene expression, which may have implications for various diseases and conditions. Its anticancer activity may be due to its ability to induce apoptosis in cancer cells, which can lead to the death of these cells.
実験室実験の利点と制限
N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-3-(1H-pyrazol-1-yl)propanamide has several advantages for lab experiments. It is a synthetic compound that is readily available and can be synthesized in high yield and purity. It has been extensively studied for its potential as a pharmacological tool, which means that there is a significant body of literature on its properties and effects. However, there are also some limitations to its use in lab experiments. For example, its potential toxicity and side effects need to be carefully evaluated, and its effects may vary depending on the specific cell line or animal model used.
将来の方向性
There are several future directions for research on N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-3-(1H-pyrazol-1-yl)propanamide. One area of interest is its potential as a therapeutic agent for various diseases and conditions, such as cancer, inflammation, and neurodegenerative disorders. Another area of interest is its mechanism of action, which is still not fully understood and may provide insights into the regulation of gene expression and other cellular processes. Additionally, further research is needed to evaluate its safety and toxicity in various animal models and to develop more effective and targeted derivatives of the compound.
合成法
The synthesis of N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-3-(1H-pyrazol-1-yl)propanamide involves the reaction between 1-(1-naphthylmethyl)-5-oxopyrrolidine-3-carboxylic acid and 1H-pyrazole-1-carboxylic acid hydrazide in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N-ethylcarbodiimide (EDC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) at room temperature under an inert atmosphere. The resulting product is then purified by column chromatography to obtain N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-3-(1H-pyrazol-1-yl)propanamide in high yield and purity.
科学的研究の応用
N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-3-(1H-pyrazol-1-yl)propanamide has been widely used in scientific research due to its potential as a pharmacological tool. It has been shown to exhibit inhibitory activity against various enzymes such as cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that play a role in inflammation and pain. It has also been reported to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. Furthermore, it has been found to have anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
特性
IUPAC Name |
N-[1-(naphthalen-1-ylmethyl)-5-oxopyrrolidin-3-yl]-3-pyrazol-1-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2/c26-20(9-12-25-11-4-10-22-25)23-18-13-21(27)24(15-18)14-17-7-3-6-16-5-1-2-8-19(16)17/h1-8,10-11,18H,9,12-15H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMYDXQRZFQVEFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CC3=CC=CC=C32)NC(=O)CCN4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2,4-dimethoxyphenyl)-1-methyl-1H-imidazo[4,5-c]pyridine hydrochloride](/img/structure/B5986230.png)
![2,2-dimethyl-N-[1-(1-{5-[(methylthio)methyl]-2-furoyl}-4-piperidinyl)-1H-pyrazol-5-yl]propanamide](/img/structure/B5986233.png)
![3-{[(4-ethoxyphenyl)amino]methylene}-2,4-pyrrolidinedione](/img/structure/B5986248.png)
![2-(2-hydroxyphenyl)-N'-[(5-methyl-2-thienyl)methylene]-4-quinolinecarbohydrazide](/img/structure/B5986256.png)
![N~1~-(2-ethylphenyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5986258.png)

![5-fluoro-2-(1-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-pyrrolidinyl)-1H-benzimidazole](/img/structure/B5986271.png)
![2-(4-methyl-6-{[1-methyl-3-(1H-pyrazol-1-yl)propyl]amino}pyrimidin-2-yl)phenol](/img/structure/B5986279.png)
![6-(3-pyridinyl)-2-(4-pyridinyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B5986287.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[3-(1,2-oxazinan-2-yl)propanoyl]-3-piperidinamine](/img/structure/B5986297.png)
![1-(2,3-difluorobenzyl)-3-{[ethyl(methyl)amino]methyl}-3-hydroxy-2-piperidinone](/img/structure/B5986319.png)
![2-ethyl-3-(4-fluorophenyl)-7-[2-(1H-imidazol-5-yl)ethyl]pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B5986322.png)
![1-[(3,4-dimethoxyphenyl)acetyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5986330.png)